1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride

carbazole aminoalcohol pharmacophore structure-activity relationship

1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol hydrochloride (free base formula C₁₈H₂₂N₂O; HCl salt MW ~320.84 g/mol) belongs to the carbazole aminoalcohol (CAA) class, characterized by a tricyclic carbazole scaffold N-linked at the 9-position to a propan-2-ol backbone bearing a 3-methylbutylamino (isoamyl) substituent. This compound is structurally distinct from the clinically used β-blocker carazolol, which features a 4-oxy carbazole linkage and an isopropylamino group.

Molecular Formula C20H27ClN2O
Molecular Weight 346.9 g/mol
Cat. No. B10796187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride
Molecular FormulaC20H27ClN2O
Molecular Weight346.9 g/mol
Structural Identifiers
SMILESCC(C)CCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.Cl
InChIInChI=1S/C20H26N2O.ClH/c1-15(2)11-12-21-13-16(23)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22;/h3-10,15-16,21,23H,11-14H2,1-2H3;1H
InChIKeyQYDVLRAVLYMEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol HCl: Carbazole Aminoalcohol Procurement Guide


1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol hydrochloride (free base formula C₁₈H₂₂N₂O; HCl salt MW ~320.84 g/mol) belongs to the carbazole aminoalcohol (CAA) class, characterized by a tricyclic carbazole scaffold N-linked at the 9-position to a propan-2-ol backbone bearing a 3-methylbutylamino (isoamyl) substituent . This compound is structurally distinct from the clinically used β-blocker carazolol, which features a 4-oxy carbazole linkage and an isopropylamino group [1]. The compound is catalogued as a rare/unique research chemical in the Sigma-Aldrich AldrichCPR collection (benzoate salt, CAS 479542-47-7), currently discontinued with no vendor-collected analytical data .

Why Carazolol or Other Carbazole Derivatives Cannot Substitute for This Compound


This compound differs from carazolol and generic carbazole β-blockers in two pharmacophorically critical features: (i) the carbazole is attached at N-9 rather than the 4-oxy position, eliminating the ether oxygen hydrogen bond acceptor and altering the spatial orientation of the tricyclic ring system within receptor binding pockets [1]; (ii) the 3-methylbutyl (isoamyl) N-substituent introduces ∼2 additional methylene units and chain branching compared to the isopropyl group of carazolol, substantially increasing lipophilicity and steric bulk [2]. The aminoalcohol-carbazole SAR literature demonstrates that N-alkyl modifications in this series can shift antiplasmodial IC₅₀ values by over 100-fold and that elongated N-alkyl decorations enhance PfHsp90 binding affinity [3]. Simple substitution with carazolol, carvedilol, or 1-(9H-carbazol-9-yl)-3-(isopropylamino)propan-2-ol is therefore scientifically unjustified without experimental confirmation.

Quantitative Differentiation Evidence for 1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol HCl


Carbazole Attachment Site: N-9 vs. 4-Oxy Pharmacophoric Differentiation

The target compound features a direct N-9 carbazole linkage, whereas carazolol employs a 4-oxy linker. This substitution eliminates one hydrogen bond acceptor (ether oxygen) and alters the dihedral angle between the carbazole plane and the propanolamine chain. In the aminoalcohol-carbazole series, the N-9 substitution pattern is associated with PfHsp90 inhibitory activity (e.g., compound 5E with chloro substitution at the carbazole 3-position showed IC₅₀ = 82 nM against Pf NF54 strain) [1], while the 4-oxy pattern (carazolol) confers high-affinity β-adrenoceptor binding (Ki = 0.030 nM at human β2-adrenoceptor) [2]. This pharmacophoric divergence means the two scaffolds engage fundamentally different target profiles. Direct quantitative data for this specific compound are not published.

carbazole aminoalcohol pharmacophore structure-activity relationship

N-Alkyl Chain Lipophilicity: 3-Methylbutyl vs. Isopropyl

The 3-methylbutyl (isoamyl) N-substituent increases the calculated logP and rotatable bond count relative to the isopropyl group of carazolol. Carazolol has a measured logP of 2.71 (ChemAxon) to 3.27 (XLogP) with 6 rotatable bonds [1]. The target compound, with its extended alkyl chain, is predicted to have logP in the range of approximately 3.5–4.5 (estimated based on incremental ΔlogP of ~0.5 per methylene unit plus branching contribution). This lipophilicity increase shifts the compound toward the property space associated with improved membrane permeability and potential CNS penetration, but also potentially higher metabolic clearance and plasma protein binding. Published SAR for the aminoalcohol-carbazole antimalarial series identifies lipophilicity as a key determinant of both antiplasmodial potency and cytotoxicity [2].

lipophilicity logP carbazole aminoalcohol drug-likeness

CAA Class-Level Antiparasitic Activity: Evidence Framework

While this specific compound lacks published biological data, the carbazole aminoalcohol class has demonstrated reproducible antiparasitic activity across multiple independent studies. In the PfHsp90-targeted aminoalcohol-carbazole series (Wang et al., 2016), N-CBZ derivatives exhibited Pf growth IC₅₀ values spanning <50 nM to >5 µM depending on N-alkyl and carbazole substitution [1]. Compound 5E (chloro-substituted N-CBZ) achieved IC₅₀ = 82 nM against Pf NF54 with Kd = 24 µM for PfHsp90 binding and species selectivity over human Hsp90β [1]. In the β-hematin inhibition series (Duan et al., 2017), compound 7 displayed Pf3D7 IC₅₀ = 0.248 µM and PfDd2 IC₅₀ = 0.091 µM with CC₅₀ = 7.931 µM in L6 cells [2]. A systematic evaluation of 36 CAA derivatives against Cryptosporidium parvum identified 8 hits with EC₅₀ values of 1.53–6.86 µM, with three leads (H1402, YFM1, YFM3) significantly reducing oocyst shedding in a mouse model [3]. The target compound's N-9 carbazole attachment and extended N-alkyl chain position it within the active property space of this class.

antimalarial carbazole aminoalcohol Plasmodium falciparum PfHsp90

Salt Form and Procurement Status: HCl vs. Benzoate Salt

The target hydrochloride salt (free base C₁₈H₂₂N₂O, MW ~320.84 g/mol as HCl) differs from the commercially catalogued benzoate salt (CAS 479542-47-7, C₂₇H₃₂N₂O₃, MW = 432.56 g/mol) . The hydrochloride form offers higher aqueous solubility and avoids the UV-absorbing benzoate counterion, which can interfere with spectrophotometric assays. The benzoate salt was listed as Sigma-Aldrich AldrichCPR product R446122—a 'rare and unique chemical' collection item with no analytical data provided—and is now discontinued . Sigma-Aldrich explicitly states: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' . This procurement status means the hydrochloride salt must be custom-synthesized or sourced from specialty suppliers, with identity and purity verification being the purchaser's responsibility.

salt selection procurement hydrochloride benzoate carbazole aminoalcohol

Research Application Scenarios for 1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol HCl


Antiparasitic Drug Discovery: PfHsp90 and Hemozoin Inhibition Screening

This compound is structurally positioned within the active carbazole aminoalcohol (CAA) pharmacophore validated against Plasmodium falciparum. The N-9 carbazole attachment and branched N-alkyl chain align with SAR features associated with PfHsp90 binding and β-hematin formation inhibition [1]. It can serve as a structurally novel probe in Pf growth inhibition assays (3D7, Dd2, NF54 strains) to explore N-alkyl SAR beyond the previously characterized isopropyl and piperazine-containing derivatives. Given that CAA IC₅₀ values span a >100-fold range, this compound may help define the lipophilicity tolerance window for antimalarial activity [1].

β-Adrenoceptor Selectivity Profiling: N-9 vs. 4-Oxy Scaffold Comparison

The N-9 carbazole linkage represents a scaffold-hop from the 4-oxy pattern of carazolol (Ki = 0.030 nM at β2-AR, Ki = 0.4 nM at β3-AR, Kd = 0.15 nM at cortical β-receptors) [2]. This compound can be used in competitive radioligand binding assays (e.g., [³H]CGP-12177 displacement at β1, β2, β3 subtypes) to determine whether the N-9 scaffold retains or loses β-adrenoceptor affinity. The outcome informs whether this scaffold can be repurposed for cardiovascular indications or whether it truly represents a functionally orthogonal chemotype [2].

Physicochemical and ADME Property Profiling in the CAA Series

With an estimated logP of 3.5–4.5 (vs. carazolol logP = 2.71), this compound provides a probe for assessing the impact of increased lipophilicity on CAA-class ADME properties [3]. Parallel artificial membrane permeability assay (PAMPA), microsomal stability, plasma protein binding, and CYP inhibition profiling can establish whether the 3-methylbutyl substituent shifts the property profile beyond drug-likeness boundaries or whether it achieves a favorable permeability-metabolic stability balance. These data would directly inform lead optimization decisions for the broader CAA series [3].

Anticancer Topoisomerase I Inhibition Screening

Carbazole aminoalcohols with alkylamine-chain substitutions have demonstrated topoisomerase I inhibitory activity with single-digit micromolar IC₅₀ values against human tumor cell lines (HeLa, MCF-7) [4]. The most potent reported compound, 1-(butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol, features the same N-9 carbazole architecture as the target compound [4]. This compound can be evaluated in topoisomerase I-mediated DNA relaxation assays and MTT cytotoxicity panels to determine whether the 3-methylbutyl group provides advantages over the n-butyl substituent in terms of potency or tumor cell selectivity [4].

Quote Request

Request a Quote for 1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.